9-(3-chloro-4-methoxyphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
9-(3-Chloro-4-methoxyphenyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one: is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring, and substituted with a chloro and methoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-chloro-4-methoxyphenyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common method involves the condensation of 3-chloro-4-methoxybenzaldehyde with 4-methyl-7-hydroxycoumarin in the presence of a base to form the intermediate. This intermediate is then cyclized using an appropriate reagent to form the oxazine ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the chloro group, converting it to a hydroxyl group.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of amine or thiol derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: The compound can be used in the development of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 9-(3-chloro-4-methoxyphenyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
- 9-(3-Ethoxy-4-methoxyphenyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one
- 9-(3-Chloro-4-methoxyphenyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-thione
Uniqueness: The presence of the chloro and methoxy groups on the phenyl ring, along with the specific arrangement of the chromene and oxazine rings, gives 9-(3-chloro-4-methoxyphenyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one unique chemical properties
Properties
Molecular Formula |
C19H16ClNO4 |
---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
9-(3-chloro-4-methoxyphenyl)-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C19H16ClNO4/c1-11-7-18(22)25-19-13(11)4-6-16-14(19)9-21(10-24-16)12-3-5-17(23-2)15(20)8-12/h3-8H,9-10H2,1-2H3 |
InChI Key |
NJQJZPURSNYAAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
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